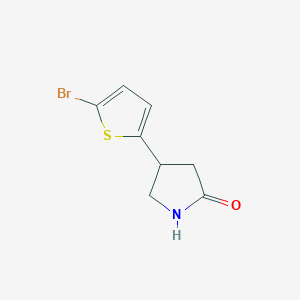
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol . This compound features a pyrrolidinone ring substituted with a bromothiophene group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized pyrrolidinone compounds .
科学研究应用
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromothiophene moiety may play a role in binding to target proteins or enzymes, while the pyrrolidinone ring could influence the compound’s overall bioactivity .
相似化合物的比较
Similar Compounds
- 4-(5-Bromothiophen-2-yl)pyridine
- 4-(5-Bromothiophen-2-yl)benzene
- 4-(5-Bromothiophen-2-yl)pyrazole
Uniqueness
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is unique due to its combination of a bromothiophene group and a pyrrolidinone ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyrrolidinone ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
4-(5-bromothiophen-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVXYCITHQFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
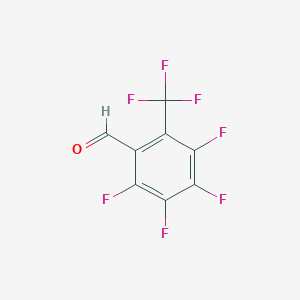
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)
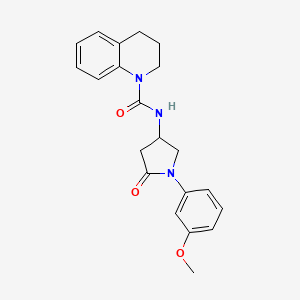
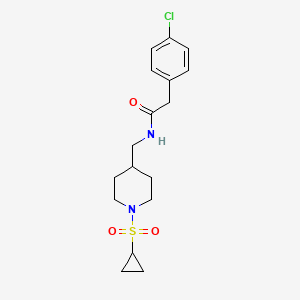
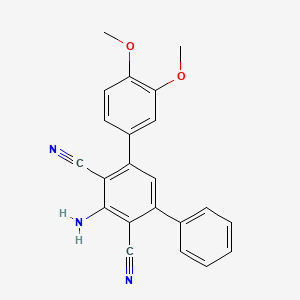
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2739294.png)
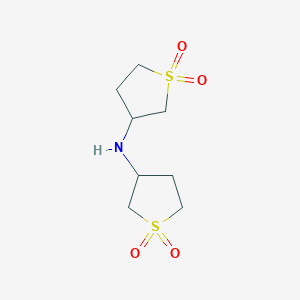
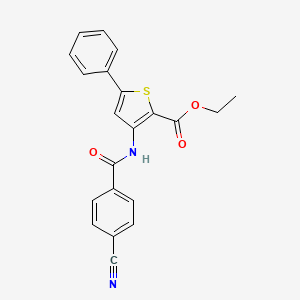
![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid](/img/structure/B2739302.png)
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)

![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)
